![molecular formula C22H18BrNOS2 B12551535 Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- CAS No. 189081-52-5](/img/structure/B12551535.png)
Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-: is a complex organic compound with the molecular formula C22H18BrNOS2 This compound is characterized by the presence of a benzamide core, substituted with a 2,2-bis(phenylthio)ethenyl group, a bromine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the 2,2-bis(phenylthio)ethenyl group through a series of substitution reactions. The bromine atom and the methyl group are then introduced using specific reagents under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and recrystallization ensures the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific substituents or alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dehalogenated or demethylated derivatives. Substitution reactions can result in a wide range of substituted benzamide derivatives .
Scientific Research Applications
Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- has several applications in scientific research, including:
Mechanism of Action
The mechanism by which Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-chloro-N-methyl-
- Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-fluoro-N-methyl-
- Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-iodo-N-methyl-
Uniqueness
What sets Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- apart from similar compounds is its specific combination of substituents, which confer unique chemical properties and reactivity. The presence of the bromine atom, in particular, can influence the compound’s behavior in various reactions and applications .
Properties
CAS No. |
189081-52-5 |
|---|---|
Molecular Formula |
C22H18BrNOS2 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
N-[2,2-bis(phenylsulfanyl)ethenyl]-2-bromo-N-methylbenzamide |
InChI |
InChI=1S/C22H18BrNOS2/c1-24(22(25)19-14-8-9-15-20(19)23)16-21(26-17-10-4-2-5-11-17)27-18-12-6-3-7-13-18/h2-16H,1H3 |
InChI Key |
RDEGVNKCFXTNLT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=C(SC1=CC=CC=C1)SC2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
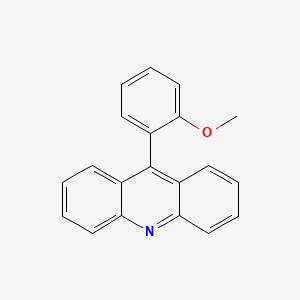
![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
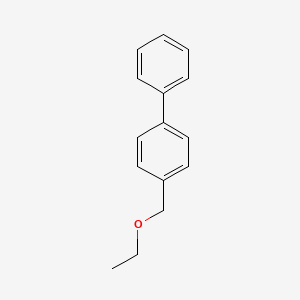
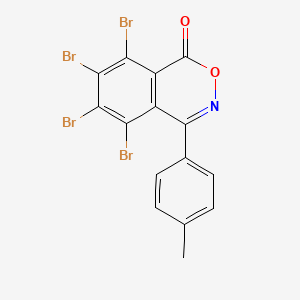
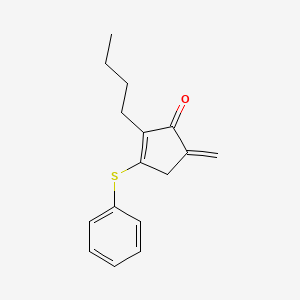
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)
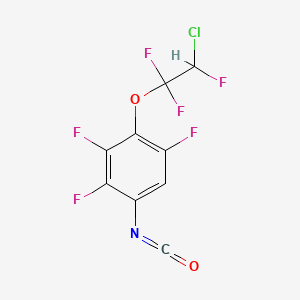
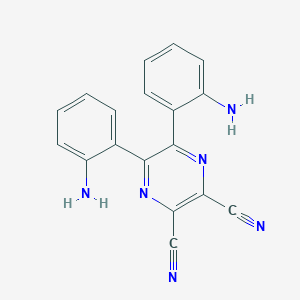
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
